molecular formula C24H25N5O2S B2707762 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 896307-62-3

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2707762
CAS No.: 896307-62-3
M. Wt: 447.56
InChI Key: RBQJEVIFAKHYIJ-UHFFFAOYSA-N
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Description

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide , identified by its CAS number 896305-87-6 , exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O2SC_{23}H_{23}N_{5}O_{2}S, with a molecular weight of 433.5 g/mol . Its structure includes a triazole ring, which is known for conferring various biological activities, and a pyrrole moiety that enhances its pharmacological profile.

PropertyValue
CAS Number896305-87-6
Molecular FormulaC23H23N5O2S
Molecular Weight433.5 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that compounds containing triazole and pyrrole moieties often exhibit anticancer properties . For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that related compounds had IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 1.98μg/mL1.98\,\mu g/mL against specific tumor cell lines, highlighting the effectiveness of structural modifications in enhancing cytotoxicity .

Case Study:
In a comparative analysis of similar triazole derivatives, the compound exhibited significant growth inhibition in human cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival.

Antimicrobial Properties

The compound's thioether functionality suggests potential antimicrobial activity . Triazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal effects. A recent investigation into related thiazole compounds showed promising results against Gram-positive bacteria with MIC values around 31.25μg/mL31.25\,\mu g/mL .

Table: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A31.25Gram-positive bacteria
Compound B15.00Fungal
2-((5-(4-methoxybenzyl)...TBDTBD

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: The presence of the triazole ring allows for interaction with enzymes such as cyclooxygenase (COX), which are pivotal in inflammation and cancer progression.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation: The compound may influence signaling pathways associated with cell survival and apoptosis.

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-18-5-7-20(8-6-18)16-25-23(30)17-32-24-27-26-22(29(24)28-13-3-4-14-28)15-19-9-11-21(31-2)12-10-19/h3-14H,15-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQJEVIFAKHYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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